![molecular formula C12H15N5O B14892280 2,2-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14892280.png)
2,2-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(4-(1h-Tetrazol-1-yl)phenyl)pivalamide: is a chemical compound characterized by the presence of a tetrazole ring attached to a phenyl group, which is further connected to a pivalamide moiety. This compound is part of the tetrazole family, known for their diverse biological and pharmaceutical applications due to their unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions:
Amines, Triethyl Orthoformate, and Sodium Azide Method: This method involves the reaction of amines with triethyl orthoformate and sodium azide, catalyzed by Ytterbium(III) triflate.
Diazotizing Reagent Method: The use of diazotizing reagent such as fluorosulfonyl azide enables the synthesis of tetrazoles under mild conditions.
Nitriles and Sodium Azide Method: The reaction of nitriles with sodium azide in the presence of zinc salts as catalysts.
Industrial Production Methods: Industrial production often employs the nitriles and sodium azide method due to its broad scope and efficiency. The reaction is typically carried out in water with zinc salts as catalysts, providing a high yield of the desired tetrazole derivatives .
化学反応の分析
Types of Reactions:
Oxidation: Tetrazoles can undergo oxidation reactions, often resulting in the formation of nitro derivatives.
Reduction: Reduction of tetrazoles can lead to the formation of amines.
Substitution: Tetrazoles are known to participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Nitro-tetrazole derivatives.
Reduction: Amino-tetrazole derivatives.
Substitution: Various substituted tetrazole derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: n-(4-(1h-Tetrazol-1-yl)phenyl)pivalamide is used as a precursor in the synthesis of more complex tetrazole derivatives, which are valuable in various chemical reactions and processes .
Biology and Medicine: Tetrazole derivatives, including n-(4-(1h-Tetrazol-1-yl)phenyl)pivalamide, exhibit a wide range of biological activities such as antibacterial, antifungal, antitumor, and anti-inflammatory properties . They are also explored for their potential use in drug design and development due to their ability to mimic carboxylic acids .
Industry: In the industrial sector, tetrazole derivatives are used in the development of materials with specific properties, such as high thermal stability and resistance to degradation .
作用機序
The mechanism of action of n-(4-(1h-Tetrazol-1-yl)phenyl)pivalamide involves its interaction with specific molecular targets, often enzymes or receptors, leading to the modulation of biological pathways . The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
類似化合物との比較
Oteseconazole: An antifungal agent that inhibits cytochrome P450 enzymes.
Quilseconazole: Another antifungal with a similar mechanism of action to oteseconazole.
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: A xanthine oxidase inhibitor with significant therapeutic potential.
Uniqueness: n-(4-(1h-Tetrazol-1-yl)phenyl)pivalamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its pivalamide moiety provides additional stability and lipophilicity, enhancing its potential as a drug candidate .
特性
分子式 |
C12H15N5O |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
2,2-dimethyl-N-[4-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C12H15N5O/c1-12(2,3)11(18)14-9-4-6-10(7-5-9)17-8-13-15-16-17/h4-8H,1-3H3,(H,14,18) |
InChIキー |
OPHFIZLBIDRCEQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2C=NN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)-N-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)nitrous amide](/img/structure/B14892202.png)
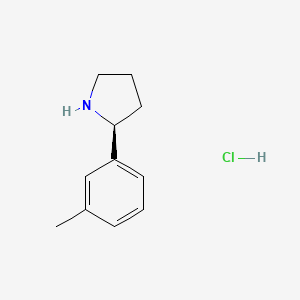
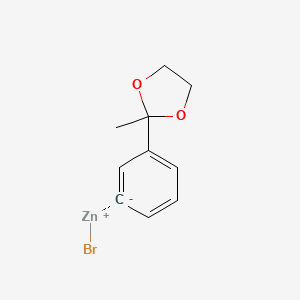
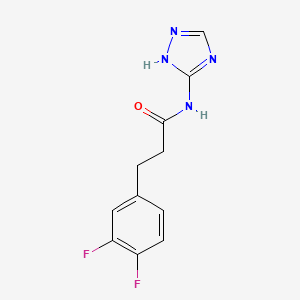
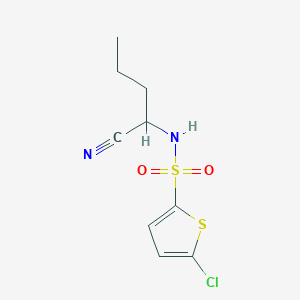
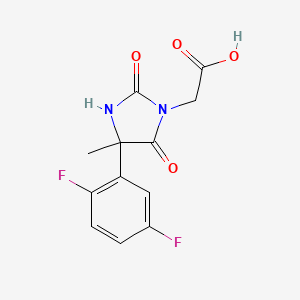

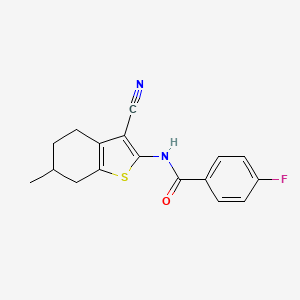
![[1,1-Dimethyl-3-(3-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14892231.png)
![(2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B14892242.png)
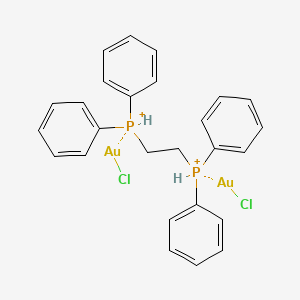
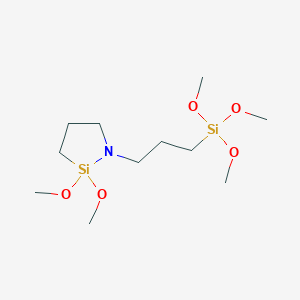
![9-Benzyl-5-[(furan-2-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14892277.png)
![[NH2Me2][(RuCl((R)-tolbinap))2((1/4)-Cl)3]](/img/structure/B14892294.png)
